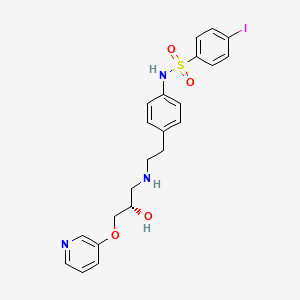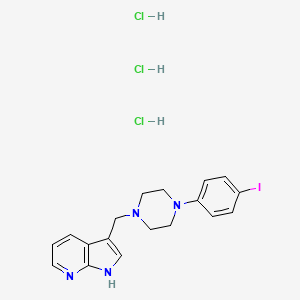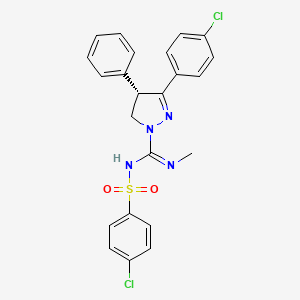
Ibipinabant
Übersicht
Beschreibung
Ibipinabant ist eine synthetische Verbindung, die für ihre Rolle als potenter und hochspezifischer Antagonist des Cannabinoidrezeptors Typ 1 (CB1) bekannt ist. Es wurde hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere in Studien zu Fettleibigkeit und Stoffwechselstörungen. Die Verbindung hat in Tiermodellen signifikante anorektische Wirkungen gezeigt, was sie zu einem interessanten Thema für potenzielle therapeutische Anwendungen macht .
Wissenschaftliche Forschungsanwendungen
Ibipinabant has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity and metabolic disorders. It acts as a CB1 receptor antagonist, which helps in reducing food intake and body weight in animal models. Additionally, this compound has been investigated for its effects on memory and cognition, as well as its potential role in treating addictive behaviors .
In the field of chemistry, this compound is used in structure-activity relationship studies to develop new CB1 receptor antagonists with improved efficacy and safety profiles. In biology and medicine, it serves as a valuable tool for understanding the role of the endocannabinoid system in various physiological processes .
Wirkmechanismus
Target of Action
Ibipinabant, also known as SLV319 or BMS-646256, is a drug used in scientific research that acts as a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1R) .
Biochemical Pathways
This compound’s interaction with CB1R affects various biochemical pathways. One significant finding is that this compound inhibits the mitochondrial ADP/ATP exchange, which is a novel off-target mechanism underlying its induced myotoxicity . This inhibition leads to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Pharmacokinetics
It’s known that the drug has a strong cytotoxic potency in c2c12 myoblasts .
Result of Action
The result of this compound’s action is complex and multifaceted. On one hand, it has been used in trials studying the treatment of obesity and type 2 diabetes . On the other hand, it has been found to induce myotoxicity, leading to increased cellular reactive oxygen species generation and a decreased ATP production capacity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the risk or severity of adverse effects can be increased when this compound is combined with certain other substances .
Vorbereitungsmethoden
Die Synthese von Ibipinabant umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Eine berichtete Methode umfasst die Reaktion von 4-Chlorbenzylamin mit 4-Chlorbenzaldehyd unter Bildung einer Schiff-Base, die dann zum entsprechenden Amin reduziert wird. Dieses Zwischenprodukt wird mit Phenylhydrazin cyclisiert, um einen Pyrazolinring zu bilden.
Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese folgt im Allgemeinen ähnlichen Routen mit Optimierungen für die großtechnische Produktion. Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Kristallisation werden zur Reinigung des Endprodukts eingesetzt .
Analyse Chemischer Reaktionen
Ibipinabant unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise führt die Oxidation typischerweise zu Sulfoxiden oder Sulfonen, während die Reduktion verschiedene reduzierte Formen der Verbindung erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound wurde umfassend auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Behandlung von Fettleibigkeit und Stoffwechselstörungen. Es wirkt als CB1-Rezeptor-Antagonist, der dazu beiträgt, die Nahrungsaufnahme und das Körpergewicht bei Tiermodellen zu reduzieren. Zusätzlich wurde this compound auf seine Auswirkungen auf Gedächtnis und Kognition sowie auf seine potenzielle Rolle bei der Behandlung von Suchtverhalten untersucht .
Im Bereich der Chemie wird this compound in Struktur-Wirkungsbeziehungsstudien verwendet, um neue CB1-Rezeptor-Antagonisten mit verbessertem Wirkungsgrad und Sicherheitsprofil zu entwickeln. In Biologie und Medizin dient es als wertvolles Werkzeug, um die Rolle des Endocannabinoid-Systems bei verschiedenen physiologischen Prozessen zu verstehen .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den CB1-Rezeptor bindet und diesen antagonisiert. Dieser Rezeptor ist Teil des Endocannabinoid-Systems, das eine entscheidende Rolle bei der Regulierung von Appetit, Stoffwechsel und Energiehaushalt spielt. Durch die Blockierung des CB1-Rezeptors reduziert this compound die Signalübertragung von Endocannabinoiden, was zu einer verringerten Nahrungsaufnahme und einem geringeren Körpergewicht führt .
Die molekularen Ziele von this compound umfassen den CB1-Rezeptor, der überwiegend im zentralen Nervensystem und im peripheren Gewebe exprimiert wird. Die an seinem Wirkmechanismus beteiligten Signalwege umfassen die Hemmung der Adenylatcyclase-Aktivität, die Modulation der Neurotransmitterfreisetzung und die Regulation der Genexpression im Zusammenhang mit Appetit und Stoffwechsel .
Vergleich Mit ähnlichen Verbindungen
Ibipinabant gehört zu einer Klasse von Verbindungen, die als CB1-Rezeptor-Antagonisten bekannt sind. Ähnliche Verbindungen umfassen Rimonabant, Taranabant und Otenabant. Obwohl all diese Verbindungen den gemeinsamen Mechanismus der CB1-Rezeptor-Antagonisierung teilen, ist this compound in seiner chemischen Struktur und seinen pharmakokinetischen Eigenschaften einzigartig .
Rimonabant: Der erste CB1-Rezeptor-Antagonist, der für die klinische Anwendung zugelassen wurde, aber später wegen psychiatrischer Nebenwirkungen zurückgezogen wurde.
Taranabant: Ein weiterer CB1-Rezeptor-Antagonist mit ähnlichen Wirkungen, der aber auch mit Problemen im Zusammenhang mit Nebenwirkungen konfrontiert war.
Die Einzigartigkeit von this compound liegt in seiner verbesserten Selektivität und Potenz als CB1-Rezeptor-Antagonist, was es trotz der Herausforderungen, mit denen andere Verbindungen dieser Klasse konfrontiert sind, zu einem wertvollen Werkzeug für die Forschung macht .
Eigenschaften
IUPAC Name |
(4S)-5-(4-chlorophenyl)-N-(4-chlorophenyl)sulfonyl-N'-methyl-4-phenyl-3,4-dihydropyrazole-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2N4O2S/c1-26-23(28-32(30,31)20-13-11-19(25)12-14-20)29-15-21(16-5-3-2-4-6-16)22(27-29)17-7-9-18(24)10-8-17/h2-14,21H,15H2,1H3,(H,26,28)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXJQVVLKUYCICH-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70963572 | |
| Record name | Ibipinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SLV319 belongs to a novel class of agents called CB1 antagonists, which work by blocking the cannabinoid type 1 (CB1) receptor. Clinical and preclinical studies involving this class of drug have shown that blocking the cannabinoid type 1 (CB1) receptor results in reduced food intake.. | |
| Record name | SLV319 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
464213-10-3 | |
| Record name | Ibipinabant | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464213-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibipinabant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0464213103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibipinabant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ibipinabant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70963572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-3-(4-chlorophenyl)-N-((4-chlorophenyl)sulfonyl)-N'-methyl-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBIPINABANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5CSC6WH1T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


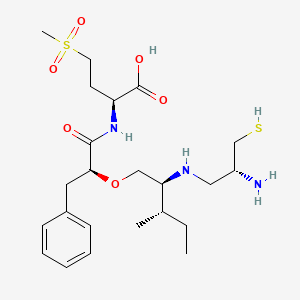
![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)
![2-amino-2-methyl-N-[(3R)-1-[[4-[2-[(methylcarbamoylamino)methyl]phenyl]phenyl]methyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]propanamide;hydrochloride](/img/structure/B1674068.png)
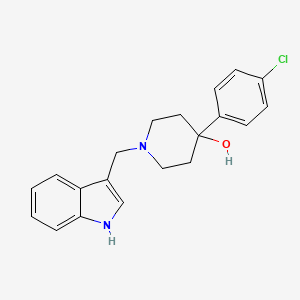
![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)
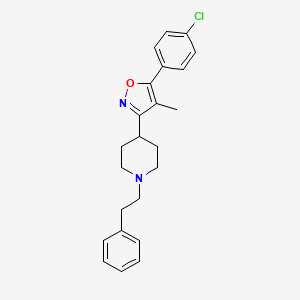
![N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-4-iodobenzenesulfonamide](/img/structure/B1674073.png)
![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)
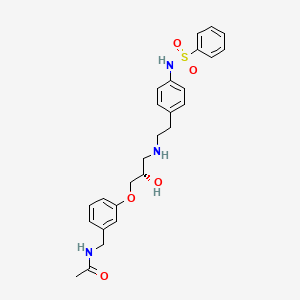
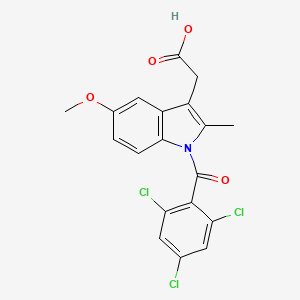
![4-[1-(1,3-Benzodioxol-5-yl)-2-oxo-2-[(4-propan-2-ylphenyl)sulfonylamino]ethoxy]-3-propylbenzoic acid](/img/structure/B1674079.png)
